2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate
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Overview
Description
This compound, also known as 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, is a chemical of interest in the field of organic chemistry . It is often used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C25H26N2O6 . It has a complex structure that includes a pyrrolidinone ring, a fluorene group, and a hexanoate group .Physical And Chemical Properties Analysis
The exact physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not specified in the available resources . Its molecular weight is 450.48400 .Scientific Research Applications
Efficient Synthesis for Protein and Enzyme Conjugation
An efficient synthesis method has been developed for a heterobifunctional coupling agent that is crucial for the chemoselective conjugation of proteins and enzymes. This synthesis involves seven steps starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid and results in the coupling agent with over 99% purity, demonstrating its utility for preparing other analogous coupling agents (Reddy et al., 2005).
Novel Pre-Column Derivatization Reagent for Amino Acid Analysis
A new pre-column derivatization reagent featuring a 6-methoxy-4-quinolone (6-MOQ) moiety for amino acid analysis was designed and synthesized. This reagent, applied under mild basic conditions, enables the sensitive determination of amino acid enantiomers by fluorescence detection and electrospray ionization mass spectrometry, highlighting its application in chiral amino acid analysis (Oyama et al., 2015).
Synthesis of Non-Proteinogenic Amino Acids
Research has been conducted on the synthesis of non-proteinogenic amino acids and their derivatives, including the compound . This synthesis provides a foundation for exploring the biological and pharmaceutical properties of these amino acids and their potential applications in drug development (Adamczyk & Reddy, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c28-22-13-14-23(29)27(22)33-24(30)12-2-1-7-15-26-25(31)32-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,1-2,7,12-16H2,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKIOJMIJUXCND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460026 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate | |
CAS RN |
125697-63-4 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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